6-(3,4-Dimethylphenoxy)pyridin-3-amine
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Overview
Description
6-(3,4-Dimethylphenoxy)pyridin-3-amine is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol It is a derivative of pyridine, substituted with a 3,4-dimethylphenoxy group at the 6-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylphenoxy)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylphenol and 3-aminopyridine.
Reaction: The 3,4-dimethylphenol is reacted with a suitable halogenating agent to form 3,4-dimethylphenyl halide.
Coupling Reaction: The 3,4-dimethylphenyl halide is then coupled with 3-aminopyridine in the presence of a base, such as potassium carbonate, and a palladium catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethylphenoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
6-(3,4-Dimethylphenoxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,3-Dimethylphenoxy)pyridin-3-amine
- 6-(3,4-Dimethoxyphenoxy)pyridin-3-amine
- 6-(3,4-Dichlorophenoxy)pyridin-3-amine
Uniqueness
6-(3,4-Dimethylphenoxy)pyridin-3-amine is unique due to the presence of the 3,4-dimethylphenoxy group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-(3,4-dimethylphenoxy)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-3-5-12(7-10(9)2)16-13-6-4-11(14)8-15-13/h3-8H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMLYKHXAYVJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC=C(C=C2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953753-34-9 |
Source
|
Record name | 6-(3,4-dimethylphenoxy)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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